1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline moiety, with phenyl and ethylphenyl substituents, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
For instance, some quinoline derivatives were designed as inhibitors of HIV-1 RT and showed significant inhibitory activity .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Quinoline derivatives have been reported to induce various cellular responses, such as apoptosis, cell cycle arrest, chromatin condensation, and nuclear fragmentation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline are largely unexplored. Quinoline derivatives have been known to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Quinoline derivatives have been shown to exhibit selective behavior towards cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenylhydrazine with 2-phenylquinoline-4-carbaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Pyrazoloquinoline: Similar structure but without the phenyl and ethylphenyl substituents.
Phenylquinoline: Lacks the pyrazole ring.
Uniqueness
1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazole-quinoline structure with specific substituents that enhance its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
1-(2-ethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-2-17-10-6-9-15-22(17)27-24-19-13-7-8-14-21(19)25-16-20(24)23(26-27)18-11-4-3-5-12-18/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNUEVMKLHUPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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